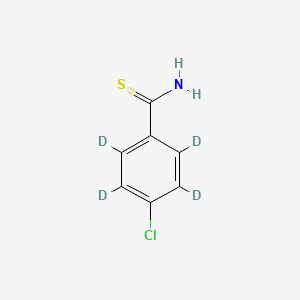
4-Chlorothiobenzamide-2,3,5,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorothiobenzamide-2,3,5,6-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 4-Chlorothiobenzamide, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium atoms. It is primarily used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiobenzamide-2,3,5,6-d4 typically involves the deuteration of 4-Chlorothiobenzamide. The process begins with the preparation of 4-Chlorothiobenzamide, which can be synthesized by reacting 4-chlorobenzoyl chloride with ammonium thiocyanate. The resulting product is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium. The final product is then purified and characterized to confirm its chemical structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorothiobenzamide-2,3,5,6-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorothiobenzamide-2,3,5,6-d4 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and tracer experiments.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in drug development.
Industry: Used as a catalytic agent and petrochemical additive.
Wirkmechanismus
The mechanism of action of 4-Chlorothiobenzamide-2,3,5,6-d4 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The presence of deuterium atoms can influence the compound’s stability and reactivity, leading to unique effects compared to its non-deuterated counterpart.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorothiobenzamide: The non-deuterated version of the compound.
4-Chlorobenzamide: Lacks the sulfur atom present in 4-Chlorothiobenzamide.
4-Chlorobenzenethiol: Contains a thiol group instead of the amide group.
Uniqueness
4-Chlorothiobenzamide-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic properties. This makes it valuable in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C7H6ClNS |
|---|---|
Molekulargewicht |
175.67 g/mol |
IUPAC-Name |
4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide |
InChI |
InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
InChI-Schlüssel |
OKPUICCJRDBRJT-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=S)N)[2H])[2H])Cl)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)
![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
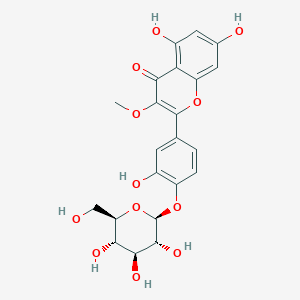

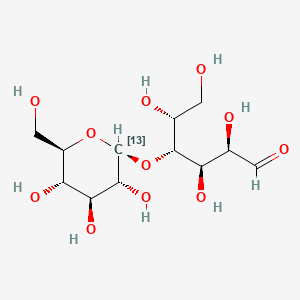
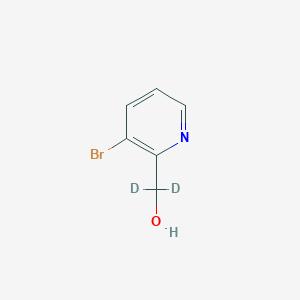
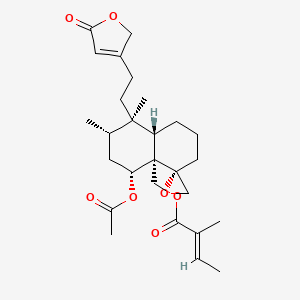



![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
